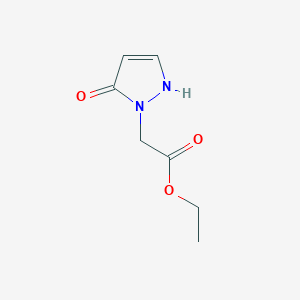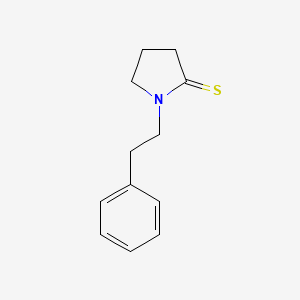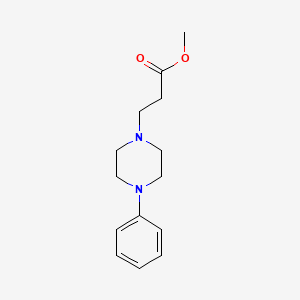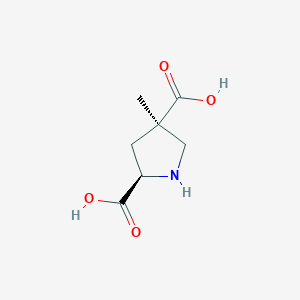
(2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid” is a compound with a complex three-dimensional spatial structure. It belongs to the family of diterpenoid alkaloids, which are primarily found in plants of the Ranunculaceae family, specifically the Aconitum and Delphinium genera. These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Méthodes De Préparation
The chemical synthesis of (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid has been a challenging research topic due to its diverse and complex structural types. Recent studies have employed key strategies such as oxidative de-aromatization and Diels-Alder cycloaddition reactions to construct six different diterpenoid alkaloids and their corresponding frameworks. Notably, the total synthesis of six natural product molecules—isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone—has been achieved using these approaches .
Analyse Des Réactions Chimiques
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would vary based on the reaction type and the starting materials.
Applications De Recherche Scientifique
Chemistry::
- (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid serves as a valuable building block for the synthesis of more complex molecules.
- Its stereochemistry and functional groups make it useful in designing new ligands or catalysts.
- Research on its biological activity may reveal potential pharmacological applications.
- It could be investigated as a potential drug candidate due to its diverse effects.
- The compound’s unique structure may find applications in the development of novel materials or fine chemicals.
Mécanisme D'action
The specific mechanism by which (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its biological activity, but further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid is unique in its stereochemistry and structure, it shares similarities with other diterpenoid alkaloids. These compounds may have related physiological activities or serve as inspiration for further research.
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(2R,4R)-4-methylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-7(6(11)12)2-4(5(9)10)8-3-7/h4,8H,2-3H2,1H3,(H,9,10)(H,11,12)/t4-,7-/m1/s1 |
Clé InChI |
FPOFVIPVQLAKCS-CLZZGJSISA-N |
SMILES isomérique |
C[C@]1(C[C@@H](NC1)C(=O)O)C(=O)O |
SMILES canonique |
CC1(CC(NC1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


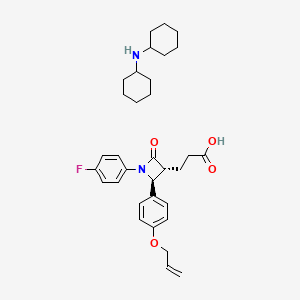
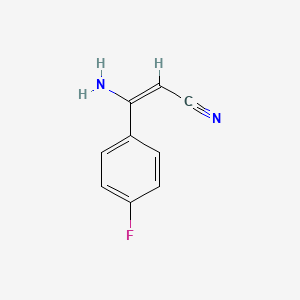
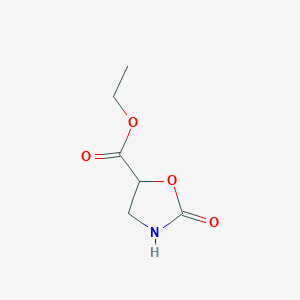
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
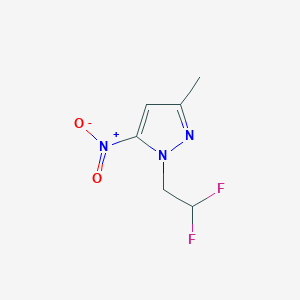


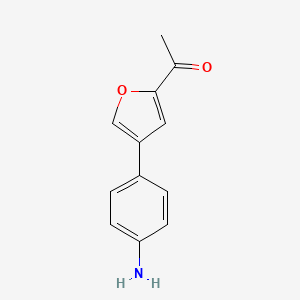
![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
